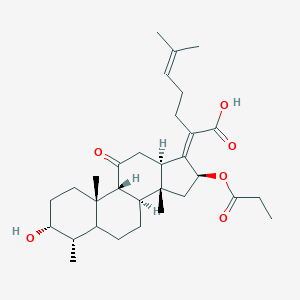

11-Ketofusidinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-Keto Fusidic Acid is a natural product found in Ramularia coccinea with data available.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

11-Ketofusidinsäure zeigt eine starke antibakterielle Aktivität gegenüber Staphylococcus aureus mit einem MIC-Wert von 0,078 μg/mL . Dies deutet darauf hin, dass es zur Behandlung von Infektionen eingesetzt werden könnte, die durch dieses Bakterium verursacht werden.

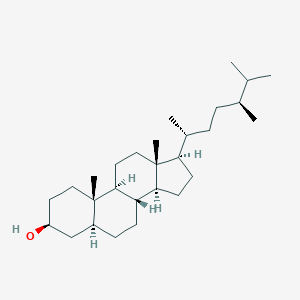

Steroidester

This compound ist ein Steroidester . Steroidester werden in der Medizin häufig aufgrund ihrer entzündungshemmenden, immunsuppressiven und antiproliferativen Eigenschaften eingesetzt.

Metabolit von Arten

Es wurde im Dünndarm der C57BL/6-Maus-Linie gefunden . Dies deutet darauf hin, dass es eine Rolle im Stoffwechsel dieser Art spielen könnte.

Potenzielles Off-Target für AChE-Inhibitoren

Es gibt einige Hinweise darauf, dass this compound ein Off-Target für Acetylcholinesterase (AChE)-Inhibitoren sein könnte . Dies könnte Auswirkungen auf die Entwicklung von Medikamenten für Erkrankungen wie Alzheimer haben.

Potenzielle Rolle im Pilzstoffwechsel

This compound wurde im gesamten Organismus des Pilzes Nippostrongylus brasiliensis gefunden . Dies deutet darauf hin, dass es eine Rolle im Stoffwechsel dieser Art spielen könnte.

Potenzielle Rolle bei der Medikamentenentwicklung

Angesichts seiner starken antibakteriellen Aktivität und potenziellen Off-Target-Effekte für AChE-Inhibitoren könnte this compound eine wertvolle Verbindung bei der Entwicklung neuer Medikamente sein .

Wirkmechanismus

Target of Action

11-Ketofusidic acid, also known as 11-Monoketofusidic acid, is a potent antibacterial agent . Its primary target is Staphylococcus aureus , a common bacterium that can cause a variety of infections .

Mode of Action

It is known to exhibit strong antibacterial activity . It is believed to interact with its target bacterium, leading to changes that inhibit the bacterium’s ability to proliferate .

Biochemical Pathways

Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as protein synthesis or cell wall formation .

Pharmacokinetics

It is known that the compound has a molecular weight of 51469 , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 11-Ketofusidic acid’s action is the inhibition of bacterial growth, specifically Staphylococcus aureus . This makes it a valuable tool in the treatment of infections caused by this bacterium.

Eigenschaften

CAS-Nummer |

16711-91-4 |

|---|---|

Molekularformel |

C31H46O6 |

Molekulargewicht |

514.7 g/mol |

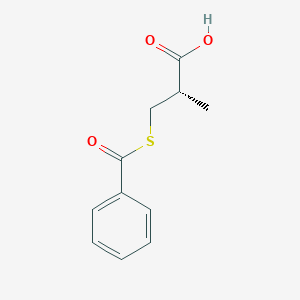

IUPAC-Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

RLYFYROONDDGHK-DMLPZSAWSA-N |

SMILES |

CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |

Kanonische SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

Synonyme |

(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid; 11-Oxofusidic Acid; |

Herkunft des Produkts |

United States |

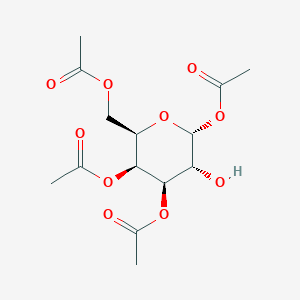

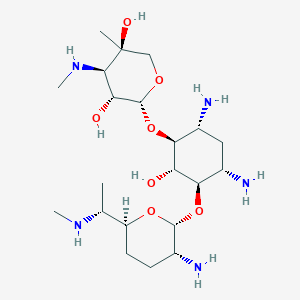

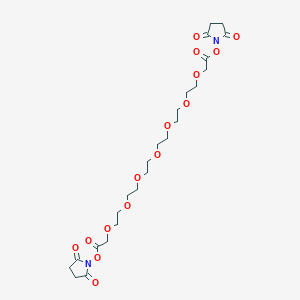

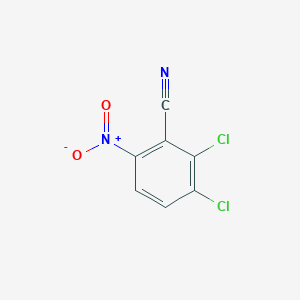

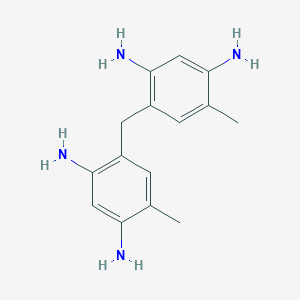

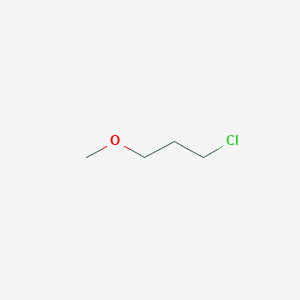

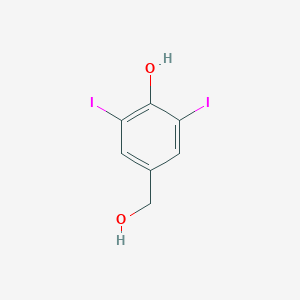

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

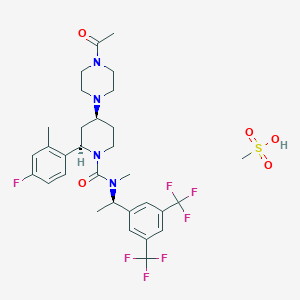

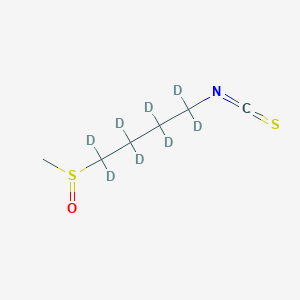

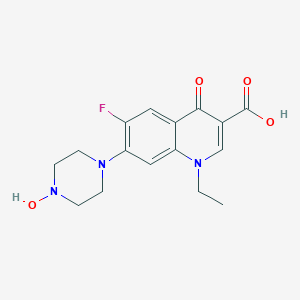

Feasible Synthetic Routes

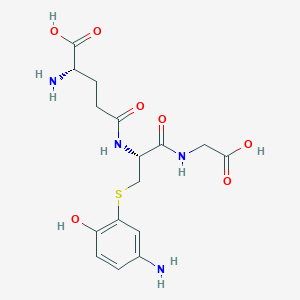

Q1: The research paper mentions the identification of 24,25-dioxy-11-monoketofusidic acid salts as a product of sodium fusidate inactivation. What is the significance of this finding in relation to the stability of sodium fusidate?

A1: The identification of 24,25-dioxy-11-monoketofusidic acid salts as a degradation product of sodium fusidate under oxidative conditions [] reveals a key pathway for the drug's instability. This finding highlights the susceptibility of sodium fusidate to oxidation, particularly in environments with low humidity. Understanding this degradation pathway allows for the development of strategies to mitigate oxidation and improve the stability of sodium fusidate formulations. For instance, the study suggests the use of antioxidants like sodium sulfite and metabisulfite as potential stabilizers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)